N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide

GPR35 GPCR screening target selectivity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide (CAS 1210474-30-8) is a synthetic heterocyclic small molecule belonging to the isoxazole-amide-thioether class, characterized by a 5-(furan-2-yl)isoxazole core linked via a methylene bridge to a 2-(pyridin-4-ylthio)acetamide moiety. Its molecular formula is C₁₅H₁₃N₃O₃S with a molecular weight of 315.35 Da.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 1210474-30-8
Cat. No. B2499811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
CAS1210474-30-8
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NO2)CNC(=O)CSC3=CC=NC=C3
InChIInChI=1S/C15H13N3O3S/c19-15(10-22-12-3-5-16-6-4-12)17-9-11-8-14(21-18-11)13-2-1-7-20-13/h1-8H,9-10H2,(H,17,19)
InChIKeyBZBVQIYAZNEZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide (CAS 1210474-30-8): Procurement-Relevant Compound Identity and Core Profile


N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide (CAS 1210474-30-8) is a synthetic heterocyclic small molecule belonging to the isoxazole-amide-thioether class, characterized by a 5-(furan-2-yl)isoxazole core linked via a methylene bridge to a 2-(pyridin-4-ylthio)acetamide moiety . Its molecular formula is C₁₅H₁₃N₃O₃S with a molecular weight of 315.35 Da . Computed physicochemical descriptors include a calculated logP of 1.55, topological polar surface area (TPSA) of 73.10 Ų, and a quantitative estimate of drug-likeness (QED) score of 0.78 [1]. The compound contains three aromatic heterocyclic systems (furan, isoxazole, pyridine), a thioether linker, and a secondary acetamide, and is typically supplied at ≥95% purity for research use . Critically, the available published primary research literature directly characterizing the biological activity of this specific compound is extremely sparse; the most concrete screening data available is a GPR35 antagonism assay in which the compound was reported as inactive [1].

Why In-Class Isoxazole-Thioether Acetamides Cannot Be Interchanged with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide (CAS 1210474-30-8)


The isoxazole-thioether acetamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to three modular substitution sites: the heteroaryl group at the isoxazole 5-position, the nature of the thioether-linked aromatic ring, and the linker chemistry (thioether vs. ether vs. direct bond). Replacement of the furan-2-yl group with a methyl group (as in N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide) eliminates the hydrogen-bond-accepting oxygen of the furan ring, altering target binding profiles . Substitution of the pyridin-4-ylthio group with a 4-fluorophenylthio group (as in 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide) replaces the basic pyridine nitrogen with a non-basic, lipophilic fluorophenyl ring, fundamentally changing both electronic properties and potential π-stacking interactions . Similarly, the thiophene analog 2-(pyridin-4-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide substitutes the furan oxygen with sulfur, altering ring electronics and heteroatom hydrogen-bonding capacity . Even within the same molecular formula (C₁₅H₁₃N₃O₃S, MW 315.35), structural isomers such as oxfendazole exhibit entirely different biological target profiles [1]. These SAR divergences mean that generic substitution without experimental validation risks project failure in target-based screening campaigns.

Quantitative Differentiation Evidence for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide (CAS 1210474-30-8) vs. Closest Analogs


GPR35 Antagonism Screening: Target Selectivity Evidence vs. Structural Analog Class

In a primary GPR35 antagonism assay, CAS 1210474-30-8 was reported as inactive, providing a concrete negative-selectivity data point that distinguishes it from GPR35-active chemotypes [1]. While no positive comparator data for direct structural analogs in the same assay are publicly available, the established GPR35 antagonist ML145 (CID-2286812) exhibits an IC₅₀ of 20.1 nM . This inactivity may be advantageous in screening cascades where GPR35-mediated off-target effects must be excluded.

GPR35 GPCR screening target selectivity

Physicochemical Profile Differentiation: Lipophilicity and Drug-Likeness vs. Isomeric and Analog Comparators

CAS 1210474-30-8 exhibits a computed clogP of 1.55, TPSA of 73.10 Ų, and a QED score of 0.78 [1]. Within the C₁₅H₁₃N₃O₃S isomeric space, oxfendazole—a benzimidazole carbamate anthelmintic—has a reported logP of approximately 2.6 and TPSA of ~92 Ų (estimated from SMILES), indicating that CAS 1210474-30-8 is significantly less lipophilic with a smaller polar surface area, which may favor different absorption and distribution profiles [2]. Compared to the methyl-isoxazole analog (N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide), which has a lower molecular weight of 279.32 Da and lacks the furan oxygen, CAS 1210474-30-8 has one additional hydrogen bond acceptor and a larger aromatic surface for potential π-stacking .

physicochemical properties drug-likeness logP TPSA

Thioether vs. Ether Linker: Metabolic Stability Advantage Inferred from Analog Class SAR

The thioether (–S–) linkage in CAS 1210474-30-8 is reported to confer enhanced metabolic stability compared to ether (–O–) analogs within the isoxazole-acetamide series . The closest ether analog, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide (also known as FIPI), replaces the sulfur atom with oxygen, which alters both bond length (C–S ≈ 1.82 Å vs. C–O ≈ 1.43 Å) and susceptibility to oxidative metabolism. While no direct head-to-head metabolic stability data for CAS 1210474-30-8 vs. FIPI have been published, the general SAR principle that thioethers exhibit greater resistance to CYP450-mediated O-dealkylation than analogous ethers is well-established .

metabolic stability thioether linker SAR isoxazole

Class-Level Anticancer and Antioxidant Activity Potential: Isoxazole-Amide Pharmacophore Benchmarking

Although no direct anticancer or antioxidant data exist for CAS 1210474-30-8 itself, a closely related series of isoxazole-carboxamide derivatives (compounds 2a–2g) was evaluated for cytotoxic activity against MCF-7 (breast), HeLa (cervical), and Hep3B (liver) cancer cell lines and for antioxidant activity via the DPPH assay [1]. The most active anticancer compound in that series, 2d, exhibited IC₅₀ values of 15.48 μg/mL against HeLa cells and ~23 μg/mL against Hep3B cells, while compound 2a was the most active antioxidant with an IC₅₀ of 7.8 ± 1.21 μg/mL compared with Trolox (IC₅₀ = 2.75 μg/mL) [1]. CAS 1210474-30-8 differs from these compounds by bearing a pyridin-4-ylthioacetamide side chain rather than a carboxamide, and a furan-2-yl rather than phenyl substituent at the isoxazole 5-position. These structural differences are expected to modulate anticancer and antioxidant potency, but the direction and magnitude of the modulation cannot be predicted without experimental data.

anticancer antioxidant isoxazole-amide DPPH assay

Structural Uniqueness: Pyridin-4-ylthio-Furan-Isoxazole Tri-Heterocycle Architecture vs. Commercial Analog Space

CAS 1210474-30-8 occupies a unique position in chemical space by combining three distinct heterocyclic systems—furan, isoxazole, and pyridine—linked through a methylene bridge and a thioether-acetamide spacer . Among commercially cataloged analogs sharing the 5-(furan-2-yl)isoxazol-3-yl core, the majority feature ether (–O–) rather than thioether (–S–) linkages, and very few incorporate a pyridin-4-ylthio substituent . The closest commercially available thioether analog with the same core, 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide (CAS not listed, MW 332.35), substitutes the basic pyridine with a neutral fluorophenyl ring, eliminating the potential for protonation-dependent solubility and target interactions . This tri-heterocycle combination confers a distinct pharmacophore fingerprint that is not replicated by any single commercially available analog.

chemical diversity heterocyclic scaffold screening library lead discovery

Recommended Research and Industrial Application Scenarios for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide (CAS 1210474-30-8)


GPCR Counter-Screening and Selectivity Profiling Panels (GPR35 Exclusion)

CAS 1210474-30-8 has documented inactivity at the GPR35 receptor in a primary antagonism assay [1]. This makes it a suitable candidate for inclusion in GPCR counter-screening panels where GPR35-mediated false positives must be ruled out. Researchers developing GPR35-independent screening cascades can use this compound as a negative control to validate assay specificity, or as a starting scaffold where GPR35 inactivity is a desired selectivity feature.

Isoxazole-Thioether SAR Expansion for Kinase or GPCR Lead Optimization

The compound's modular architecture—featuring independently modifiable furan, isoxazole, methylene bridge, thioether linker, and pyridine moieties—makes it a versatile starting point for systematic SAR exploration. The thioether linker provides inferred metabolic stability advantages over ether analogs within the isoxazole-amide class . Structure-activity relationship studies building on the pyridinylisoxazole pharmacophore have yielded compounds with micromolar antiproliferative activity against MCF-7 breast cancer cells, demonstrating that this scaffold class is tractable for kinase-targeted lead optimization [2].

Chemical Biology Probe Development Leveraging the Pyridin-4-ylthio Motif

The pyridin-4-ylthio group in CAS 1210474-30-8 is a relatively uncommon substituent in commercially available screening collections . This motif offers potential for unique target engagement via the basic pyridine nitrogen (pKa ~5.2 for pyridine), which can participate in hydrogen bonding, metal chelation, or pH-dependent solubility modulation. The combination with the electron-rich furan and isoxazole rings creates a distinctive π-system that can be exploited for designing fluorescent or affinity probes in chemical biology applications.

Diversity-Oriented Synthesis and Library Construction Using the 5-(Furan-2-yl)isoxazol-3-yl Core

CAS 1210474-30-8 can serve as a key intermediate or scaffold for diversity-oriented synthesis (DOS) library construction. The 5-(furan-2-yl)isoxazol-3-yl)methanamine precursor (CAS 850375-13-2) is commercially available , enabling modular derivatization at the amine with various acylating agents. The target compound, specifically derivatized with 2-(pyridin-4-ylthio)acetic acid, represents one branch of a chemical space that can be systematically expanded to generate focused libraries for phenotypic or target-based screening.

Quote Request

Request a Quote for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.